Sequential Cross-Coupling Reactivity
2,5-Diiodobenzamide serves as a dual-functional building block capable of undergoing sequential Suzuki-Miyaura cross-coupling reactions. The ortho-iodine (position 2) and meta-iodine (position 5) exhibit differentiated reactivity due to electronic effects from the amide group [1]. This contrasts with 2-iodobenzamide, which provides only a single coupling site, and 3,5-diiodobenzamide, where both iodine atoms occupy electronically equivalent meta positions, reducing chemoselectivity in sequential couplings . In related systems, 2-amino-3,5-diiodobenzamide derivatives successfully undergo microwave-assisted Suzuki coupling with (het)aryl boronic acids to yield 2-amino-3-carboxamide-1,1′-biaryls [2].
| Evidence Dimension | Number of cross-coupling sites available for sequential functionalization |
|---|---|
| Target Compound Data | 2 reactive sites (ortho and meta positions) |
| Comparator Or Baseline | 2-Iodobenzamide: 1 reactive site; 3,5-Diiodobenzamide: 2 sites with equivalent reactivity |
| Quantified Difference | 2,5-Diiodobenzamide offers 2 coupling sites vs. 1 for 2-iodobenzamide; chemoselectivity advantage over 3,5-diiodobenzamide |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions |
Why This Matters
Enables sequential, site-selective functionalization for constructing complex molecular architectures without requiring protecting group strategies.
- [1] 2,5-Diiodobenzamide (CAS No. 77280-87-6). Kuujia Product Information. Iodine substituents enhance reactivity in Suzuki or Ullmann couplings. View Source
- [2] Kumar, S. et al. Microwave assisted synthesis and photophysical properties of blue emissive 2-amino-3-carboxamide-1,1′-biaryls and 4-(arylamino)-[1,1′-biphenyl]-3-carboxamides via Suzuki and Chan-Evans-Lam coupling. Dyes and Pigments, 2020, 174, 108015. View Source
